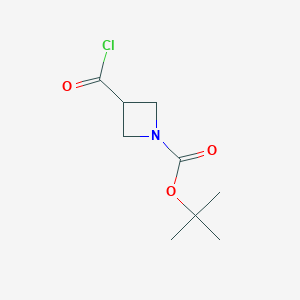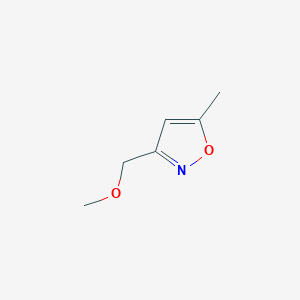
3-(3-iodophenyl)-3-oxopropanoic acid
Descripción general
Descripción
3-(3-iodophenyl)-3-oxopropanoic acid is an organic compound with the molecular formula C9H7IO3 It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iodophenyl)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-iodophenylacetonitrile with sodium hydroxide in water, followed by refluxing for 4 hours. The solution is then extracted with diethyl ether, and the aqueous phase is acidified with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-iodophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-iodophenyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-iodophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the keto group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodophenylacetic acid
- 3-Iodotoluene
- 4-(p-Iodophenyl)butyric acid
Uniqueness
3-(3-iodophenyl)-3-oxopropanoic acid is unique due to the presence of both an iodine atom and a keto group, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C9H7IO3 |
|---|---|
Peso molecular |
290.05 g/mol |
Nombre IUPAC |
3-(3-iodophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H7IO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) |
Clave InChI |
MDHICEGQTXCLTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C(=O)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8643757.png)

![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8643784.png)

![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester](/img/structure/B8643804.png)
![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)


